Structure of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile
Structure of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile
This guide provides a comprehensive technical overview of the novel chemical entity 5-(2-Cyano-4-formylphenoxy)nicotinonitrile. As a molecule incorporating the pharmacologically significant nicotinonitrile scaffold and a diaryl ether linkage, it represents a compound of interest for researchers in medicinal chemistry and drug development. This document outlines a proposed synthetic route, detailed analytical procedures for structural elucidation, and a discussion of its potential biological activities based on the established properties of its constituent functional groups.
Introduction and Rationale
The nicotinonitrile moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The incorporation of a diaryl ether linkage introduces a three-dimensional conformation that can be crucial for binding to biological targets and is a common feature in many natural products and synthetic pharmaceuticals.[5][6] The additional presence of cyano and formyl groups offers potential sites for hydrogen bonding and other interactions within a protein's active site, while also influencing the molecule's overall electronic properties and metabolic stability.[7][8]
The specific arrangement of these functionalities in 5-(2-Cyano-4-formylphenoxy)nicotinonitrile suggests its potential as a modulator of various signaling pathways, making it a compelling candidate for further investigation. This guide serves as a foundational document for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this novel compound.
Predicted Physicochemical Properties
While experimental data for 5-(2-Cyano-4-formylphenoxy)nicotinonitrile is not yet available, its physicochemical properties can be predicted using computational models. These predictions are crucial for designing appropriate experimental conditions for its synthesis, purification, and biological evaluation.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₅H₈N₄O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 276.25 g/mol | Influences absorption, distribution, and diffusion properties. |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates the lipophilicity of the molecule, affecting cell membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 85.5 Ų | Predicts the molecule's ability to cross cell membranes and the blood-brain barrier. |
| Hydrogen Bond Donors | 0 | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 6 (4 Nitrogens, 2 Oxygens) | Influences binding to target proteins and solubility. |
| Rotatable Bonds | 3 | Contributes to the conformational flexibility of the molecule. |
Note: These values are estimations and should be confirmed experimentally.
Proposed Synthesis Protocol
The synthesis of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the formation of diaryl ethers.[9] The proposed two-step synthesis is outlined below.
Step 1: Synthesis of 4-hydroxy-3-cyanobenzaldehyde
This intermediate is commercially available but can also be synthesized from 4-hydroxybenzaldehyde through a cyanation reaction.
Step 2: Synthesis of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile
This step involves the coupling of 4-hydroxy-3-cyanobenzaldehyde with a suitable nicotinonitrile derivative, such as 5-bromonicotinonitrile or 5-fluoronicotinonitrile, via an SNAr reaction.
Experimental Protocol:
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To a solution of 4-hydroxy-3-cyanobenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).
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The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
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5-Bromonicotinonitrile (1.1 eq) is then added to the reaction mixture.
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The reaction is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion (typically 4-12 hours).
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Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
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The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2-Cyano-4-formylphenoxy)nicotinonitrile.
Causality Behind Experimental Choices:
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Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SNAr reaction without interfering with the nucleophile.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide, while being mild enough to avoid unwanted side reactions.
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Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction, especially with a less activated aryl halide.
Diagram of the Proposed Synthetic Workflow:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the position of the cyano-group of cyanopregnenolones on their drug metabolic inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
